molecular formula C7H10N2 B1450457 1-ethyl-4-vinyl-1H-pyrazole CAS No. 1525353-63-2

1-ethyl-4-vinyl-1H-pyrazole

Cat. No. B1450457
CAS RN: 1525353-63-2
M. Wt: 122.17 g/mol
InChI Key: NWNOTWZWWRAUMN-UHFFFAOYSA-N
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Description

“1-ethyl-4-vinyl-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A convenient oxidation method of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination was developed for preparation of 1-vinyl-4-pyrazolecarboxylic acids .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-vinyl-1H-pyrazole in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The major limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and it should be handled with caution.

Future Directions

The potential future directions for the use of 1-ethyl-4-vinyl-1H-pyrazole include its use as a ligand in coordination chemistry, a catalyst in organic synthesis, and a potential drug target. In addition, this compound could be used to develop new drugs that target specific proteins and enzymes involved in various biochemical and physiological processes. Furthermore, this compound could be used to develop novel methods for synthesizing organic compounds, such as polymers. Finally, this compound could be used to study the mechanism of action of various proteins and enzymes involved in various biochemical and physiological processes.

Scientific Research Applications

1-ethyl-4-vinyl-1H-pyrazole has been studied for its potential use in a variety of scientific applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a potential drug target. In coordination chemistry, this compound has been used as a ligand in the synthesis of transition metal complexes. In organic synthesis, it has been used as a catalyst in the synthesis of various organic compounds, including polymers. In addition, it has been studied as a potential drug target, as it has been found to interact with a variety of proteins and enzymes involved in various biochemical and physiological processes.

properties

IUPAC Name

4-ethenyl-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-9(4-2)6-7/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOTWZWWRAUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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